1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and thiophene rings, and the final acetylation step. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the thiophene and pyridine rings.
Amide bond formation: This step involves the reaction between an amine and a carboxylic acid derivative to form the piperidine-4-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acylating agents: Such as acetic anhydride or acetyl chloride for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the thiophene ring.
Piperidine derivatives: From reduction of the pyridine ring.
Various acyl derivatives: From substitution of the acetyl group.
Scientific Research Applications
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Receptor Binding: It may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell signaling, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-boronic acid pinacol ester.
Pyridine derivatives: Such as N-(pyridin-2-yl)amides.
Piperidine derivatives: Such as piperidine-4-carboxamide.
Uniqueness
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyridine ring, and a thiophene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(22)21-8-5-15(6-9-21)18(23)20-12-14-4-7-19-16(11-14)17-3-2-10-24-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYWYUIMARZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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